molecular formula C14H8INO2 B12120059 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- CAS No. 54376-74-8

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-

Cat. No.: B12120059
CAS No.: 54376-74-8
M. Wt: 349.12 g/mol
InChI Key: LQEZVSCWEPAVAS-UHFFFAOYSA-N
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Description

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring an iodine atom attached to a phenyl ring, which is further connected to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- typically involves the reaction of isoindole derivatives with iodine-containing reagents. One common method is the iodination of a pre-formed isoindole-1,3-dione compound using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced isoindole derivatives. Substitution reactions result in the replacement of the iodine atom with other functional groups, leading to a variety of substituted isoindole compounds.

Scientific Research Applications

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the isoindole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-isoindole-1,3(2H)-dione, 2-(4-bromophenyl)-: Similar structure with a bromine atom instead of iodine.

    1H-isoindole-1,3(2H)-dione, 2-(4-chlorophenyl)-: Contains a chlorine atom in place of iodine.

    1H-isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-: Features a fluorine atom instead of iodine.

Uniqueness

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing the compound’s biological activity and binding affinity to molecular targets.

Properties

CAS No.

54376-74-8

Molecular Formula

C14H8INO2

Molecular Weight

349.12 g/mol

IUPAC Name

2-(4-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8INO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

LQEZVSCWEPAVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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